Versicolorin
Description
Nomenclature and Structural Variants of Versicolorin
The term "this compound" encompasses several related structural variants, which are vital to distinguish for a precise understanding of their biochemical roles. The core structure is an organic heteropentacyclic compound. ebi.ac.uknih.gov The primary variants include this compound A and this compound B, which differ in the saturation of the bisfuran ring system attached to the anthraquinone (B42736) core. nih.gov
The stereochemistry of these molecules is complex, with specific configurations, such as (3aS,12aR) for this compound A, being crucial for their biological activity and recognition by enzymes in the biosynthetic pathway. nih.gov
| Variant Name | Abbreviation | Key Structural Feature | Role in Aflatoxin Pathway |
|---|---|---|---|
| This compound A | VERA | Contains a dihydrobisfuran ring | Direct precursor to demethylsterigmatocystin ontosight.ai |
| This compound B | VERB | Contains a tetrahydrobisfuran ring | Precursor to this compound A uniprot.org |
| This compound A hemiacetal | - | Hemiacetal derivative | Intermediate in VERA biosynthesis ebi.ac.uknih.gov |
| This compound A hemiacetal acetate | - | Acetylated hemiacetal derivative | Intermediate in VERA biosynthesis ebi.ac.uknih.gov |
Occurrence of this compound in Mycotoxigenic Fungi, Primarily Aspergillus Species
This compound is produced by several species of filamentous fungi, most notably within the genus Aspergillus. These fungi are ubiquitous and can contaminate a wide range of agricultural products, making the presence of this compound a concern for food safety. anr.frfrontiersin.org
Key producing species include:
This compound A has been detected in various foodstuffs, particularly in corn, nuts, and groundnuts, often co-contaminating with aflatoxin B1. researchgate.netresearchgate.net Its presence can serve as an indicator of potential contamination by aflatoxigenic fungi, even when aflatoxin levels are below detection limits. medchemexpress.com
| Fungal Species | Associated Mycotoxin End-Product | Reference |
|---|---|---|
| Aspergillus parasiticus | Aflatoxins (B1, B2, G1, G2) | uniprot.orgresearchgate.net |
| Aspergillus flavus | Aflatoxins (B1, B2) | researchgate.netsci-hub.se |
| Aspergillus versicolor | Sterigmatocystin | researchgate.netmdpi.com |
| Aspergillus nidulans | Sterigmatocystin | ebi.ac.ukmdpi.com |
| Aspergillus nomius | Aflatoxins | frontiersin.orgresearchgate.net |
Significance of this compound as an Aflatoxin Biosynthetic Intermediate
This compound holds a pivotal position in the biosynthetic pathway of aflatoxins, a complex process involving more than 27 different enzymes encoded by a gene cluster. capes.gov.br The conversion of earlier precursors into this compound and its subsequent transformation are critical steps that dictate the final mycotoxin output.
The pathway proceeds through several key enzymatic steps involving this compound:
From demethylsterigmatocystin, the pathway continues with methylation to form sterigmatocystin (ST), which is then converted to O-methylsterigmatocystin (OMST), the direct precursor to aflatoxin B1. researchgate.net The intricate series of enzymatic reactions highlights the central role of this compound as a highly regulated intermediate in the production of these significant mycotoxins.
Compound Index
The following table lists the chemical compounds mentioned in this article.
| Compound Name |
|---|
| Aflatoxin B1 |
| Aflatoxin B2 |
| Aflatoxin G1 |
| Aflatoxin G2 |
| Demethylsterigmatocystin |
| O-methylsterigmatocystin |
| Sterigmatocystin |
| Versiconal |
| Versiconal hemiacetal acetate |
| This compound |
| This compound A |
| This compound A hemiacetal |
| This compound A hemiacetal acetate |
| This compound B |
| This compound C |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H9O7- |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(4S,8R)-16,18-dihydroxy-13,20-dioxo-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-2-olate |
InChI |
InChI=1S/C18H10O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h1-5,7,18-20,23H/p-1/t7-,18+/m0/s1 |
InChI Key |
SJNDYXPJRUTLNW-ULCDLSAGSA-M |
Isomeric SMILES |
C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |
Canonical SMILES |
C1=COC2C1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |
Synonyms |
versicolorin versicolorins |
Origin of Product |
United States |
Elucidation of Versicolorin Biosynthesis Pathways
Precursors to Versicolorin Formation
The formation of this compound isomers, A and B, proceeds through distinct but related pathways involving several precursor molecules.
Conversion of Versiconal (B1263273) Hemiacetal Acetate (B1210297) to this compound A
Versiconal hemiacetal acetate is a significant precursor in the biosynthesis of this compound A. nih.govasm.orgcapes.gov.br Studies using cell-free extracts and whole mycelium from this compound A-accumulating mutants of Aspergillus parasiticus have demonstrated the conversion of radiolabeled versiconal hemiacetal acetate into this compound A. nih.govasm.orgcapes.gov.br This conversion confirms the direct biosynthetic link between these two compounds. nih.gov The bisfuran ring structure, a characteristic feature of aflatoxins, is derived from the hemiacetal structure of versiconal hemiacetal acetate. nih.gov
Intermediates in this compound A Biosynthesis (e.g., this compound A Hemiacetal and Acetate)
Further investigations using labeled double-substrate techniques have revealed that this compound A hemiacetal and its acetate derivative are also intermediates in the formation of this compound A. nih.govasm.orgcapes.gov.br Both of these compounds can be converted to this compound A, suggesting they are part of the biosynthetic pathway. nih.govebi.ac.uk Interestingly, under the same cell-free conditions, this compound A itself was not converted to aflatoxin B1, implying that this compound A hemiacetal and its acetate are the more direct precursors in the main pathway, while this compound A may be a side shunt metabolite. asm.org
Conversion of Versiconal to this compound B
The biosynthesis of this compound B follows a pathway that involves the conversion of versiconal. nih.gov This process is part of a more extensive metabolic grid that includes versiconal hemiacetal acetate, versiconol (B1264608) acetate, and versiconol. ebi.ac.uk The cyclization of versiconal to form the optically active this compound B is a critical step that establishes the stereochemistry of the bisfuran ring system, which is essential for the mutagenic activity of aflatoxin B1. nih.gov
Enzymatic Steps in this compound Biosynthesis
Specific enzymes catalyze the key reactions in the formation of both this compound A and B, ensuring the precise molecular transformations required.
This compound B Synthase (VBS) Activity and Specificity
This compound B synthase (VBS), also known as versiconal cyclase, is a key enzyme that catalyzes the conversion of racemic versiconal to the optically active (-)-versicolorin B. nih.govplantsciencejournal.comnih.gov This enzyme exhibits strict stereospecificity. asm.org VBS is encoded by the vbs gene and has been isolated and characterized from Aspergillus parasiticus. nih.govnih.govmdpi.com The enzyme functions by selecting one enantiomer from the equilibrating racemic mixture of versiconal hemiacetal and cyclizing it to produce the optically pure this compound B. nih.gov Interestingly, research has shown that the enzyme encoded by the vbs gene also functions as 5'-oxoaverantin (B1264410) cyclase, catalyzing an earlier step in the aflatoxin pathway, making it a bifunctional enzyme. asm.orguniprot.org The gene aflK is also associated with this compound B synthase activity. mdpi.com
Enzymatic Systems for this compound A Formation from Versiconal Hemiacetal Acetate
The conversion of versiconal hemiacetal acetate to this compound A is facilitated by a stable enzymatic system found in the soluble fraction of homogenized Aspergillus parasiticus cells. nih.govebi.ac.ukebi.ac.uknih.govcapes.gov.br This cell-free system does not require molecular oxygen or oxidized nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) for its activity. nih.govebi.ac.ukebi.ac.uk It is, however, susceptible to inhibition by substances such as dichlorvos (B1670471) and cysteine. nih.govebi.ac.ukebi.ac.uk The conversion of this compound B to this compound A is catalyzed by a desaturase, a cytochrome P-450 monooxygenase encoded by the aflL gene. plantsciencejournal.commdpi.comuniprot.org
Role of Oxidoreductases and Other Enzymes in Downstream Conversions (e.g., this compound A to Demethylsterigmatocystin)
The conversion of the anthraquinone (B42736) this compound A (VA) to the xanthone (B1684191) demethylsterigmatocystin (DMST) is a critical and complex sequence in the biosynthesis of aflatoxin B1. nih.govnih.gov This transformation is not accomplished by a single enzyme but requires the coordinated action of several enzymes, including multiple oxidoreductases. nih.govcapes.gov.br Research has identified at least four enzymes encoded by the aflatoxin biosynthesis gene cluster that are essential for this multi-step process: VerA, Ver-1, AflX, and AflY. nih.govebi.ac.uk
The enzyme AflX (also called OrdB) has been identified as an oxidoreductase required for the conversion. nih.govcapes.gov.br Gene disruption experiments in Aspergillus flavus showed that knocking out aflX led to a four-fold increase in VA accumulation and a corresponding decrease in aflatoxin production. capes.gov.br AflX possesses a catalytic domain characteristic of an NADH-flavin reductase. nih.gov It is thought to catalyze the oxidative decarboxylation and ring-closure of an intermediate formed by another enzyme, AflY. mdpi.com
AflY (or HypA) is another crucial oxidoreductase, predicted to be a Baeyer-Villiger oxidase. uniprot.orgresearchgate.net Its role is likely to form the xanthone ring structure characteristic of demethylsterigmatocystin. mdpi.comuniprot.org Disruption of the gene encoding AflY also results in the accumulation of this compound A. mdpi.comresearchgate.net
Another key enzyme in this sequence is AflM (homologous to MdpC and Ver-1/StcU), an NADPH-dependent oxidoreductase. nih.govnih.gov It was initially thought to catalyze a central reduction step in the main pathway from VA to DMST. nih.govnih.gov However, studies with heterologously produced AflM from Aspergillus parasiticus revealed that it catalyzes the reduction of the hydroquinone (B1673460) form of this compound A into a previously unknown product, suggesting a more complex role than originally envisioned. nih.gov This implies that the conversion network may involve intermediates like this compound A hydroquinone. nih.gov
Collectively, these enzymes orchestrate the intricate rearrangement of this compound A. The conversion to demethylsterigmatocystin requires a cytochrome P450 monooxygenase (VerA), a deoxygenase (Ver-1), a metallo-oxidase (AflY), and an NADH-flavin reductase (AflX). nih.govuniprot.org Genetic studies have confirmed that the conversion of this compound A to sterigmatocystin (B1681140) (ST), a closely related process, requires more than one enzymatic activity. ebi.ac.uk
| Enzyme | Gene | Enzyme Class | Proposed Function in VA to DMST Conversion |
| VerA | verA (stcS) | Cytochrome P450 monooxygenase | Catalyzes the initial epoxidation of the this compound A B-ring. nih.govasm.org |
| AflX | aflX (ordB) | Oxidoreductase (NADH-flavin reductase) | Required for the conversion; possibly catalyzes oxidative decarboxylation and ring-closure of a Baeyer-Villiger intermediate. nih.govmdpi.com |
| AflY | aflY (hypA) | Oxidoreductase (predicted Baeyer-Villiger oxidase) | Involved in the Baeyer-Villiger oxidation required for xanthone ring formation. mdpi.comuniprot.org |
| AflM / Ver-1 | aflM (ver-1 / stcU) | Oxidoreductase (NADPH-dependent) | Catalyzes a reduction step; acts on the hydroquinone form of this compound A. nih.govnih.gov |
Branch Points and Shunt Metabolites in the Aflatoxin Pathway Involving this compound
The aflatoxin biosynthetic pathway is not strictly linear and contains several critical junctures where the route can diverge, leading to different end products or side-tracked compounds. This compound is central to one of the most significant branch points. The conversion of this compound B (VERB) to this compound A (VERA) marks a crucial divergence. asm.orgnih.gov This step, which involves the desaturation of the bisfuran ring of VERB, separates the biosynthesis of aflatoxins B1 and G1 from that of aflatoxins B2 and G2. asm.orgnih.gov The enzyme responsible is a cytochrome P-450 monooxygenase encoded by the stcL gene in A. nidulans. nih.gov
Beyond this primary branch, this compound A itself can be part of a metabolic grid involving shunt metabolites. Cell-free system studies have shown that while this compound A hemiacetal and this compound A hemiacetal acetate are efficiently converted into aflatoxin B1, this compound A itself is not directly converted under the same conditions. ebi.ac.ukasm.orgnih.gov This suggests that this compound A hemiacetal and/or its acetate derivative are the true pathway intermediates. ebi.ac.ukasm.orgnih.gov
Genetic and Molecular Regulation of Versicolorin Biosynthesis
Identification and Characterization of Genes within the Aflatoxin Gene Cluster Relevant to Versicolorin Synthesis
The production of this compound involves several enzymatic steps, each catalyzed by a specific protein encoded by a gene within the aflatoxin biosynthetic cluster. The following sections detail the functions of the key genes directly associated with the formation and conversion of this compound isomers.
aflK (this compound B Synthase) Gene Characterization and Function
The aflK gene, also known as vbs, encodes the enzyme this compound B synthase. exlibrisgroup.comnih.gov This enzyme plays a crucial role in the aflatoxin pathway by catalyzing the conversion of versiconal (B1263273) to this compound B (VERB). nih.govnih.govuniprot.org This reaction involves the closing of the bisfuran ring, a structural feature essential for the mutagenic activity of aflatoxin. uniprot.organnualreviews.org
Interestingly, AflK has been shown to have a dual function in the biosynthetic pathway. Besides its role as a this compound B synthase, it also acts as a 5'-oxoaverantin (B1264410) cyclase, mediating the conversion of 5'-oxoaverantin (OAVN) to averufin (B1665840) (AVF). uniprot.org The genomic DNA sequence of aflK is 1,985 base pairs long and contains two exons. plantsciencejournal.com The protein it encodes shows homology to flavin-dependent oxidases and dehydrogenases and contains conserved motifs such as a G-X-G-X-X-G motif and a calmodulin binding domain. plantsciencejournal.com
Functional studies involving the deletion of the aflK gene in Aspergillus flavus have demonstrated a significant reduction in both aflatoxin biosynthesis and the production of sclerotia, which are hardened fungal structures. exlibrisgroup.comnih.gov While the deletion did not affect the fungus's ability to infect seeds, it did lead to lower aflatoxin production within the infected seeds. exlibrisgroup.com
Genes Governing Conversion of this compound A to Downstream Intermediates (aflN, aflX, aflM, aflY)
The conversion of this compound A (VERA) to demethylsterigmatocystin (DMST), a subsequent precursor in the aflatoxin pathway, is a multi-step process involving at least four genes: aflN (also referred to as verA), aflX (or ordB), aflM (or ver-1), and aflY (or hypA). researchgate.netasm.orgmdpi.comresearchgate.netsemanticscholar.org Disruption of aflX, aflM, or aflY in Aspergillus parasiticus leads to the accumulation of VERA. mdpi.com
The aflN gene is homologous to the stcS gene in Aspergillus nidulans, and its disruption also results in the accumulation of VERA. plantsciencejournal.commdpi.com It is predicted to encode a cytochrome P450 monooxygenase that catalyzes the epoxidation of the B ring of VERA. plantsciencejournal.comproteopedia.org Studies on an aflN disruptant in A. parasiticus revealed the accumulation of a novel, unstable yellow fluorescent compound named HAMA, which was identified as a new aflatoxin precursor positioned after the steps catalyzed by AflX, AflM, and AflY. mdpi.com
The aflX gene encodes an oxidoreductase. asm.org Its disruption in Aspergillus flavus caused a four-fold increase in VERA accumulation and a corresponding decrease in aflatoxin production. asm.org The protein encoded by aflX is thought to be an NADH-dependent oxidoreductase and may be involved in an epoxide ring-opening step following the oxidation of VERA. asm.orgproteopedia.org
The aflM gene encodes a ketoreductase. nih.gov Disruption of this gene in A. parasiticus was one of the earliest indications of its involvement in the conversion of VERA. oup.comnih.gov The AflM protein is believed to catalyze the deoxygenation of an intermediate in the pathway to form DMST. plantsciencejournal.com
Finally, the aflY gene is predicted to encode a Baeyer-Villiger oxidase, which is necessary for the formation of the xanthone (B1684191) ring structure of DMST. researchgate.netproteopedia.org Disruption of aflY in A. parasiticus resulted in transformants that accumulated VERA. researchgate.net
| Gene | Enzyme/Protein | Function in this compound Pathway | Effect of Disruption |
|---|---|---|---|
| aflN (verA) | Cytochrome P450 monooxygenase | Involved in the conversion of this compound A to Demethylsterigmatocystin. researchgate.netmdpi.commdpi.com | Accumulation of this compound A and a novel intermediate (HAMA). mdpi.com |
| aflX (ordB) | Oxidoreductase | Required for the conversion of this compound A to Demethylsterigmatocystin. asm.org | Accumulation of this compound A. asm.org |
| aflM (ver-1) | Ketoreductase | Involved in the conversion of this compound A to Demethylsterigmatocystin. nih.govnih.gov | Accumulation of this compound A. mdpi.com |
| aflY (hypA) | Baeyer-Villiger oxidase | Required for the formation of the xanthone ring of Demethylsterigmatocystin from a this compound A-derived intermediate. researchgate.netproteopedia.org | Accumulation of this compound A. researchgate.net |
Putative Role of aflL in this compound B to this compound A Conversion
The gene aflL (also known as verB) encodes a cytochrome P450 monooxygenase/desaturase that is responsible for the conversion of this compound B (VERB) to this compound A (VERA). plantsciencejournal.comuniprot.org This desaturation step is a critical branch point in the aflatoxin biosynthetic pathway, as VERA is a precursor for the B1 and G1 groups of aflatoxins, while VERB can be shunted towards the synthesis of the B2 and G2 aflatoxins. plantsciencejournal.comproteopedia.orguniprot.org Disruption of the homologous gene, stcL, in Aspergillus nidulans leads to the accumulation of VERB, confirming its role in this conversion. plantsciencejournal.com
Transcriptional Regulation of this compound-Associated Genes
The expression of the genes involved in this compound biosynthesis is not constitutive but is instead tightly regulated at the transcriptional level. This regulation ensures that the production of aflatoxins, including the intermediate this compound, occurs under specific environmental and developmental conditions.
Role of aflR Transcription Factor in Aflatoxin Gene Cluster Regulation
The primary regulator of the aflatoxin gene cluster is the aflR gene, which encodes a pathway-specific transcription factor. mdpi.comresearchgate.netuniprot.orgmdpi.com AflR is a zinc cluster protein that binds to a specific palindromic DNA sequence (5'-TCG(N5)CGA-3') found in the promoter regions of many of the structural genes within the aflatoxin cluster, including those involved in this compound synthesis. mdpi.comuniprot.orgmdpi.com This binding activates the transcription of these genes, initiating the biosynthetic cascade. mdpi.comresearchgate.netuniprot.org
Deletion or disruption of aflR results in the downregulation of the aflatoxin pathway genes and a subsequent loss of aflatoxin production. mdpi.comuniprot.orgasm.org Conversely, overexpression of aflR can lead to increased transcription of the pathway genes and higher levels of aflatoxin synthesis. asm.orgasm.org The regulatory activity of AflR can be modulated by another protein, AflS, which is encoded by the adjacent aflS gene. mdpi.comportlandpress.com While AflS itself does not bind to DNA, it can form a complex with AflR and influence its DNA-binding affinity, thereby enhancing aflatoxin production. portlandpress.com
Gene Expression Profiling During this compound Production
Gene expression profiling studies have provided insights into the transcriptional dynamics of the aflatoxin gene cluster during this compound and aflatoxin production. These studies measure the levels of mRNA transcripts of the biosynthetic genes under various conditions.
For instance, temperature has been shown to be a critical factor. Transcriptome analysis of Aspergillus flavus revealed that most genes in the aflatoxin cluster, including those for this compound synthesis, are highly expressed at 30°C, a temperature optimal for aflatoxin production. oup.com In contrast, their expression is significantly downregulated at 37°C, which is more favorable for fungal growth but less so for mycotoxin synthesis. oup.com This temperature-dependent regulation is mediated through the expression of the key transcriptional regulators, aflR and aflS. oup.com
Functional Genomics Approaches in Investigating this compound Biosynthesis
Functional genomics provides powerful tools to elucidate the specific roles of genes within the this compound biosynthetic pathway. Through targeted gene manipulation, researchers can establish direct links between genes and their enzymatic or regulatory functions.
Gene Deletion and Complementation Strategies
Gene deletion, or knockout, is a fundamental technique used to determine the function of a specific gene. This process involves replacing the target gene with a selectable marker, effectively rendering the gene non-functional. By observing the resulting phenotype, such as the accumulation of a specific metabolic intermediate or the absence of a downstream product, the role of the deleted gene can be inferred. Complementation, the reintroduction of a functional copy of the deleted gene, is then used to confirm that the observed phenotype was a direct result of the gene deletion and not due to unintended mutations elsewhere in the genome.
Numerous studies have employed these strategies to characterize the genes involved in the conversion of this compound A, a key intermediate in the aflatoxin biosynthetic pathway. For instance, the deletion of the aflK gene, which encodes this compound B synthase, in Aspergillus flavus resulted in a significant reduction in both aflatoxin biosynthesis and the production of sclerotia. nih.gov The subsequent complementation of the deletion mutant with a functional aflK gene restored these functions, confirming the gene's role in these processes. nih.gov
The deletion of the veA gene in Aspergillus parasiticus blocked the accumulation of this compound A, an indicator of aflatoxin pathway activity. asm.org This effect was shown to be independent of fungal growth reduction, and mRNA analysis revealed that the absence of veA prevented the expression of regulatory genes aflR and aflJ, as well as structural genes like ver-1. asm.org
These gene deletion and complementation studies have been instrumental in assigning functions to many of the more than 27 enzymes and regulatory factors encoded within the aflatoxin gene cluster. asm.orgnih.gov
Table 1: Examples of Gene Deletion and Complementation in this compound Biosynthesis
| Gene | Organism | Deletion Phenotype | Complementation Result | Reference |
| aflK | Aspergillus flavus | Significant decrease in sclerotial production and aflatoxin biosynthesis. | Restoration of wild-type levels of sclerotia and aflatoxin. | nih.gov |
| aflX | Aspergillus flavus | ~4-fold increase in this compound A accumulation; ~4-fold decrease in aflatoxin. | Not explicitly stated, but feeding studies confirmed the metabolic block. | asm.org |
| veA | Aspergillus parasiticus | Blocked accumulation of this compound A; reduced expression of aflR, aflJ, and ver-1. | Not explicitly stated. | asm.org |
Ectopic Gene Expression Studies
Ectopic gene expression involves integrating a gene of interest at a location in the genome other than its native locus. This technique is particularly useful for studying gene function and regulation without the constraints of the gene's natural chromosomal environment.
In the context of this compound biosynthesis, ectopic expression has been used to confirm the function of genes and to study regulatory mechanisms. For example, in Aspergillus flavus and Aspergillus parasiticus, ectopic genomic integration of wild-type structural genes and the regulatory gene aflR into various mutant strains has been shown to complement the mutated genes. oup.com This demonstrates that the physical order of the genes within the aflatoxin cluster does not significantly influence their expression, and an intact cluster is not a prerequisite for aflatoxin production. oup.com
Furthermore, ectopic expression of aflR in a diploid strain of Aspergillus flavus that normally does not produce aflatoxins was able to rescue the non-producing phenotype. researchgate.net This indicates that the presence of a functional aflR can overcome the silencing of the aflatoxin gene cluster in this strain. researchgate.net Over-expression of aflR in A. flavus has been shown to up-regulate several aflatoxin genes, leading to a 50-fold increase in aflatoxin production. nih.gov
These studies highlight the power of ectopic expression in dissecting the regulatory circuits that govern this compound and aflatoxin biosynthesis.
Host-Induced Gene Silencing (HIGS) Targeting this compound Pathway Enzymes
Host-induced gene silencing (HIGS) is an innovative approach that leverages the host plant's RNA interference (RNAi) machinery to silence specific genes in an invading pathogen. This is achieved by engineering the host plant to produce double-stranded RNA (dsRNA) molecules that are complementary to a target gene in the pathogen. When the pathogen infects the plant, it takes up these dsRNAs, which are then processed into small interfering RNAs (siRNAs) that guide the silencing of the target mRNA.
HIGS has emerged as a promising strategy for controlling aflatoxin contamination in crops by targeting key enzymes in the biosynthetic pathway, including those involved in this compound metabolism. A notable target for HIGS is the aflM gene (also known as ver-1), which encodes this compound dehydrogenase, a crucial enzyme in the conversion of this compound A. nih.govresearchgate.netfrontiersin.org
In one study, transgenic maize engineered to express a dsRNA targeting the aflM gene of Aspergillus flavus showed significantly reduced aflatoxin contamination under both laboratory and field conditions. nih.govresearchgate.netfrontiersin.org Analysis of the transgenic maize revealed the presence of aflM-specific siRNAs, indicating that the enhanced resistance was likely due to the suppression of aflM expression in the fungus through HIGS. researchgate.net
Similarly, a multiplexed HIGS strategy in groundnut, simultaneously targeting four A. flavus genes including aflM, conferred enhanced resistance to fungal infection and reduced aflatoxin contamination to safe levels. icrisat.org Proteomic analysis of the infected HIGS lines showed downregulation of several aflatoxin pathway biosynthetic enzymes. icrisat.org
These findings demonstrate the potential of HIGS as a powerful tool for disease control and reduction of mycotoxin contamination in crops. researchgate.net
Enzymatic Mechanisms and Biochemical Kinetics in the Versicolorin Pathway
Purification and Biochemical Characterization of Enzymes Involved in Versicolorin Transformations (e.g., this compound B Synthase)
A pivotal enzyme in this pathway is this compound B Synthase (VBS), which catalyzes the conversion of the racemic versiconal (B1263273) hemiacetal to the optically pure (-)-versicolorin B. nih.gov The purification of VBS from Aspergillus parasiticus has been achieved through methods like preparative isoelectric focusing and ion-exchange FPLC chromatography. nih.gov Initial attempts at purification were challenging due to the presence of a hard-to-remove chromophoric impurity and low recovery of the active protein. nih.gov
Biochemical characterization has revealed that VBS from Aspergillus parasiticus is a dimeric protein with a molecular weight of approximately 78,000 Da as determined by denaturing gel electrophoresis. nih.gov The enzyme exhibits a broad pH range for both stability and catalytic activity. nih.gov Interestingly, despite having an amino-terminal sequence with homology to the ADP-binding region of other flavoenzymes, VBS does not require flavin or nicotinamide (B372718) cofactors for its cyclase activity. nih.gov
Another key enzyme is this compound B desaturase, encoded by the aflL gene, which is responsible for the conversion of this compound B to this compound A. uniprot.org The conversion of this compound A to demethylsterigmatocystin is a multi-step process involving several enzymes. ebi.ac.ukcapes.gov.brasm.org One of these is a ketoreductase encoded by the stcU gene in Aspergillus nidulans. core.ac.uk Additionally, a cytochrome P-450 monooxygenase, encoded by the stcS gene, is also required for this conversion. core.ac.uk
The purification of an esterase from Aspergillus versicolor has also been reported, achieving a 6.9-fold purification using ammonium (B1175870) sulfate (B86663) precipitation, dialysis, and Sephadex G-75 column chromatography. ijcce.ac.ir The partially purified enzyme showed a single band of 32 kDa on SDS-PAGE. ijcce.ac.ir
Table 1: Properties of this compound B Synthase from Aspergillus parasiticus
| Property | Finding | Source |
|---|---|---|
| Molecular Weight | 78,000 Da | nih.gov |
| Structure | Dimer | nih.gov |
| Purification Methods | Preparative isoelectric focusing, Ion exchange FPLC chromatography | nih.gov |
| Cofactor Requirement | None (no flavin or nicotinamide cofactors) | nih.gov |
| Catalytic Function | Cyclization of versiconal hemiacetal to (-)-versicolorin B | nih.gov |
| pH Range | Broad range for stability and activity | nih.gov |
Substrate Specificity and Stereochemistry of this compound-Related Enzymes
The enzymes in the this compound pathway exhibit remarkable substrate specificity and stereochemistry, which are critical for the formation of the final aflatoxin products.
This compound B Synthase (VBS) demonstrates high stereospecificity by selecting one of the two equilibrating enantiomers of versiconal hemiacetal to cyclize into the optically pure (-)-versicolorin B. nih.gov This enzymatic step is crucial as it establishes the specific stereochemistry of the bisfuran ring system, a key feature for the mutagenic nature of aflatoxin B1. nih.govnih.gov The rate of this enzymatic cyclization can be limited by the intrinsic rate of enantiomerization of the substrate itself. nih.gov
The conversion of this compound A to demethylsterigmatocystin also highlights substrate specificity. Both this compound A and this compound B can act as substrates for the StcU ketoreductase, leading to a branched pathway that results in sterigmatocystin (B1681140) and dihydrosterigmatocystin, respectively. ebi.ac.uk
Furthermore, studies on the conversion of averufin (B1665840), an earlier precursor, have shown that the microsomal enzyme system specifically acts on (1′S,5′S)-averufin to form hydroxyversicolorone (B1196034) and versiconal hemiacetal acetate (B1210297), while (1′R,5′R)-averufin is not a substrate. asm.org This indicates a strict stereochemical requirement at this stage of the pathway.
The this compound reductase catalyzes the reduction of the anthraquinone (B42736) ring of this compound A to form demethylsterigmatocystin, a reaction that requires a specific substrate and cofactor. ontosight.ai
Co-factor Requirements for Enzymatic Activities
The enzymatic reactions in the this compound pathway often depend on specific cofactors for their activity.
The conversion of O-methylsterigmatocystin to aflatoxin B1, a step downstream of this compound, has an absolute requirement for NADPH. asm.org Similarly, the conversion of averufin to hydroxyversicolorone and versiconal hemiacetal acetate by the microsomal fraction requires NADPH. asm.org Cell-free experiments with the cytosol fraction also demonstrated the need for NADPH in the conversion of hydroxyversicolorone to subsequent intermediates. asm.org
The protein encoded by the aflX gene, which is involved in the conversion of this compound A to demethylsterigmatocystin, is predicted to have domains characteristic of an NADH-dependent oxidoreductase. asm.org The conversion of acetyl-CoA to methylmalonyl-CoA in related metabolic pathways also relies on NADPH and ATP as essential cofactors. jmb.or.kr
In contrast, as mentioned earlier, this compound B Synthase (VBS) is a notable exception, as it does not require flavin or nicotinamide cofactors for its cyclase activity, despite sequence homology to flavoenzymes. nih.gov
Table 2: Cofactor Requirements for Key Enzymes in the this compound and Related Pathways
| Enzyme/Reaction | Cofactor | Source |
|---|---|---|
| O-methylsterigmatocystin to Aflatoxin B1 Conversion | NADPH | asm.org |
| Averufin to Hydroxyversicolorone/VHA Conversion (microsomal) | NADPH | asm.org |
| Hydroxyversicolorone Conversion (cytosolic) | NADPH | asm.org |
| AflX (this compound A to Demethylsterigmatocystin) | Predicted NADH-dependent | asm.org |
Inhibition Kinetics and Mechanism-Based Inactivators of this compound Pathway Enzymes
The study of enzyme inhibition provides valuable insights into reaction mechanisms and can lead to the development of compounds that control aflatoxin production.
Competitive inhibition of this compound B Synthase (VBS) has been demonstrated using a simple substrate analogue. nih.gov This has paved the way for the design and synthesis of potential mechanism-based inactivators for this enzyme. nih.gov Product inhibition, where the product of a reaction inhibits the enzyme, is a common regulatory mechanism in metabolic pathways. numberanalytics.com
In the broader aflatoxin pathway, the conversion of versiconal hemiacetal acetate to subsequent intermediates can be inhibited by dichlorvos (B1670471), which affects the activity of VHA reductase. asm.org Studies using synthetic xanthone (B1684191) derivatives have shown inhibition of aflatoxin B1 production in both whole-cell feeding experiments and cell-free extracts of A. parasiticus. journals.co.za This suggests that these compounds interfere with enzymes in the latter part of the aflatoxin biosynthetic pathway. journals.co.za
Mechanism-based inactivation, also known as suicide inactivation, occurs when an enzyme converts a substrate into a reactive molecule that then irreversibly inactivates the enzyme. This has been observed for some cytochrome P450 enzymes. asm.orgrsc.org Understanding these inhibition kinetics is crucial for developing strategies to mitigate aflatoxin contamination. numberanalytics.com
Investigational Approaches Using Cell-Free Extracts for Pathway Elucidation
Cell-free extracts have been instrumental in dissecting the complex enzymatic steps of the this compound and aflatoxin biosynthetic pathways. journals.co.zaebi.ac.uktdl.org These systems allow for the study of individual enzymatic conversions without the complexities of the whole-cell environment. nih.govnih.gov
For instance, cell-free preparations from Aspergillus parasiticus and Aspergillus flavus have been used to demonstrate the conversion of sterigmatocystin and versiconal hemiacetal acetate to aflatoxin B1. nih.govnih.gov However, in one study, this compound A was not converted under the same conditions, highlighting the specific requirements of the enzymatic machinery. nih.gov
Cell-free systems have also been employed to resolve the enzymatic activities involved in the conversion of sterigmatocystin to aflatoxin B1 into a postmicrosomal activity (converting sterigmatocystin to O-methylsterigmatocystin) and a microsomal activity (converting O-methylsterigmatocystin to aflatoxin B1). asm.org
The use of cell-free extracts from a mutant of A. parasiticus (avn-1), which does not produce aflatoxin, allowed for the isolation and characterization of these terminal pathway enzymes. asm.org Furthermore, the pathway from averufin to versiconal hemiacetal acetate was investigated using cell-free enzyme systems, which helped in identifying new intermediates like hydroxyversicolorone. asm.org These approaches have been crucial in piecing together the intricate metabolic grid of aflatoxin biosynthesis. asm.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| (-)-versicolorin B |
| 5'-hydroxyaverantin |
| 5'-oxoaverantin (B1264410) |
| Aflatoxin B1 |
| Aflatoxin B2 |
| Aflatoxin G1 |
| Aflatoxin G2 |
| Averufin |
| Demethylsterigmatocystin |
| Dihydro-O-methylsterigmatocystin |
| Dihydrosterigmatocystin |
| DMX |
| Hydroxyversicolorone |
| O-methylsterigmatocystin |
| Sterigmatocystin |
| Vanillin |
| Versiconal hemiacetal |
| Versiconal hemiacetal acetate |
| This compound A |
| This compound B |
| This compound C |
| Versiconol (B1264608) |
| Versiconol acetate |
Cellular and Molecular Biological Activities of Versicolorin
Mechanisms of Cellular Cytotoxicity and Genotoxicity
Versicolorin, a precursor in the biosynthesis of aflatoxins, demonstrates significant cytotoxic and genotoxic effects on various human cell lines. researchgate.net Its chemical structure, which shares features with Aflatoxin B1 (AFB1), contributes to its toxicological profile. researchgate.net Research has focused on elucidating the specific molecular and cellular mechanisms through which this compound exerts its damaging effects.
This compound has been shown to be a potent inducer of DNA damage. In human colon Caco-2 cells, this compound A (VerA) was found to cause DNA strand breaks. researchgate.net This type of damage is a critical lesion that can compromise genome integrity.
Further studies on human adenocarcinoma lung cells (A549) have confirmed the genotoxic potential of both this compound A and this compound B (VerB). nih.gov Using the comet assay, a method to detect DNA strand breaks in individual cells, researchers observed that both VerA and VerB caused significant DNA damage compared to untreated control cells. nih.govresearchgate.net The parameters measured in the comet assay—tail length, tail intensity, and tail moment—all indicated a high level of DNA damage, with VerB producing the most severe damage in this particular study. nih.gov
The genotoxicity of this compound also manifests as chromosomal damage, evaluated through the micronucleus test. Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes fail to be incorporated into the daughter nuclei during cell division, serving as a biomarker for chromosomal instability. nih.govvliz.be In A549 cells, treatment with VerA resulted in a statistically significant increase in the formation of micronuclei (MN), nuclear buds (NB), and nucleoplasmic bridges (NPB) compared to controls. nih.gov Notably, the highest increase in the number of micronuclei was observed in cells treated with VerA, indicating its potent ability to induce irreversible chromosomal damage. nih.gov
| Genotoxicity Assay | Endpoint Measured | Result |
|---|---|---|
| Comet Assay | DNA Strand Breaks (Tail Length, Intensity, Moment) | Significant increase compared to control nih.gov |
| Micronucleus Test | Micronuclei (MN) Formation | Statistically significant increase nih.gov |
| Nuclear Buds (NB) Formation | Statistically significant increase nih.gov | |
| Nucleoplasmic Bridges (NPB) Formation | Statistically significant increase nih.gov |
The DNA damage induced by this compound directly impacts fundamental cellular processes such as cell cycle progression and proliferation. The cell cycle is a tightly regulated series of events that governs cell growth and division. cusabio.com In human colon Caco-2 cells, VerA was observed to reduce DNA replication in dividing cells, which consequently led to an inhibition of cell proliferation. researchgate.net Studies comparing the cytotoxic effects of VerA and AFB1 found that low doses of VerA were more potent in inhibiting the proliferation of both Caco-2 and HCT116 human colon cell lines. researchgate.net This anti-proliferative effect underscores the compound's ability to interfere with the machinery that controls cell growth.
Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. The induction of significant DNA damage by this compound triggers this cellular suicide pathway. In Caco-2 cells, the DNA strand breaks caused by VerA were shown to lead directly to apoptosis. researchgate.net A key event in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. Research has confirmed that VerA exposure leads to the activation of caspase-3 and caspase-7, central executioner caspases in the apoptotic cascade. researchgate.net
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a broad view of how a compound affects cellular function at the genetic level. signiosbio.complos.org Analysis of the global gene expression in human colon cells following exposure to VerA revealed a massive disturbance. researchgate.netresearchgate.net Remarkably, a low concentration of VerA was found to alter the expression levels of thousands of genes (specifically, 18,002 genes were reported as disturbed in one study). researchgate.netresearchgate.net This widespread alteration in the transcriptome highlights the multiple cellular targets of this compound and indicates that its toxicity is mediated through complex and extensive changes in gene regulation. researchgate.net
The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress, including DNA damage, by orchestrating responses such as cell cycle arrest and apoptosis. nih.gov Studies have shown that this compound activates the p53 signaling pathway. In human colon HCT116 cells with wild-type p53, VerA induced the pathway. researchgate.net Similarly, in human liver cancer (HepG2) cells, both VerA and AFB1 were found to be genotoxic and induce p53 activity, with the magnitude of the response depending on the metabolic status of the cells. researchgate.net This activation is demonstrated by the phosphorylation of p53 at Serine-15, a key modification for its stabilization and activation. researchgate.net
| Cell Line | Observation | Conclusion |
|---|---|---|
| HCT116 (p53 wild-type) | Induction of the p53 signaling pathway researchgate.net | p53 pathway is activated, but toxicity is not solely dependent on p53 researchgate.net |
| HCT116 (p53-null) | Similar cytotoxic effects to wild-type cells researchgate.net | |
| HepG2 | Induction of p53 transcriptional activity and p53-Ser15 phosphorylation researchgate.net | Genotoxicity and p53 induction are dependent on the metabolic state of the cells researchgate.net |
The genotoxicity of many chemical compounds, including mycotoxins, is often dependent on their metabolic activation into more reactive forms. This bioactivation is primarily carried out by a superfamily of enzymes known as Cytochrome P450 (CYP450). bibliotekanauki.pl Research indicates that the genotoxicity of this compound is linked to this process. Transcriptomic analysis revealed that VerA exposure leads to a significant up-regulation of genes targeted by the Aryl Hydrocarbon Receptor (AhR), including several CYP450 enzymes. researchgate.net The activation of AhR by VerA induces the expression of these enzymes, which are involved in the bioactivation of toxins like AFB1. researchgate.net This suggests that VerA can enhance genotoxicity by promoting its own bioactivation, or that of other co-occurring toxins, into highly reactive, DNA-damaging intermediates. researchgate.netdntb.gov.ua
Mutagenic Potential and Mechanisms of Point Mutations
This compound A, a precursor in the biosynthesis of aflatoxin B1 (AFB1), has demonstrated significant mutagenic properties. nih.gov Studies utilizing the Ames test with Salmonella typhimurium strain TA98 have identified this compound A as a potent mutagen. nih.govalljournals.cn The mutagenic activity of this compound and related compounds is associated with the bisfuran moiety of the molecule, rather than the anthraquinone (B42736) portion. nih.govcore.ac.uk
The mechanism of mutagenicity for this compound A, similar to that of AFB1, is primarily dependent on metabolic activation. researchgate.netnih.gov Research using the SOS/umu and a miniaturized Ames test in Salmonella typhimurium strains confirmed that this compound A induces point mutations following metabolic processing. researchgate.netnih.gov Point mutations are changes to a single nucleotide base in the DNA sequence. libretexts.orgumn.edu These can occur through substitution, where one base is replaced by another, or through the deletion or insertion of a base, which can lead to a frameshift mutation. libretexts.org The consequences of a point mutation can range from silent (no change in the resulting amino acid) to missense (a different amino acid is coded) or nonsense (a stop codon is introduced, truncating the protein). github.iolibretexts.org The mutagenic potential of this compound A has been linked to its ability to cause DNA damage, including chromosomal aberrations. researchgate.netnih.gov
Comparative Biological Activity Studies of this compound Variants and Related Compounds
Comparative studies have revealed differences in the biological activities of this compound A (VerA) and this compound B (VerB). In human adenocarcinoma lung cells (A549), the cytotoxicity of these two variants was assessed, yielding different half-maximal inhibitory concentration (IC50) values. nih.gov
Genotoxicity assessments using the comet assay on A549 cells indicated that both VerA and VerB induce significant DNA damage compared to controls. nih.gov Notably, VerB, along with sterigmatocystin (B1681140), produced the highest levels of DNA damage in this assay, which measures parameters like tail length, intensity, and moment. nih.gov In contrast, the micronucleus test, which detects irreversible DNA damage, showed that the highest increase in micronuclei formation occurred in cells treated with 50 μM VerA. nih.gov
Table 1: Comparative Cytotoxicity of this compound A and B in A549 Cells
| Compound | IC50 Value (µM) |
|---|---|
| This compound A | 109 ± 3.5 |
| This compound B | 172 ± 4.0 |
Data sourced from a study on human adenocarcinoma lung cells (A549) after 24 hours of treatment. nih.gov
This compound A (VerA), a direct precursor to Aflatoxin B1 (AFB1), exhibits distinct toxicological effects in cellular models. anr.frnih.gov While both molecules possess a terminal furan (B31954) ring essential for toxicity, studies show that VerA can be more potent than AFB1 under certain conditions. anr.fr In human colon cell lines (Caco-2 and HCT116), low doses of VerA (1-20 µM) demonstrated stronger cytotoxic effects than equivalent doses of AFB1. nih.govresearchgate.net A low dose of VerA (1 µM) was found to disrupt the expression of over 18,000 genes, a significantly broader impact than that observed with AFB1. nih.govresearchgate.net
The mechanisms of genotoxicity also appear to differ. In Caco-2 cells, VerA induces DNA strand breaks that lead to apoptosis and inhibit cell proliferation. nih.govresearchgate.net While both toxins are genotoxic, the primary genotoxic mechanism of VerA in HepG2 human liver cells does not seem to involve the formation of DNA double-strand breaks, a key feature of AFB1's toxicity. researchgate.net Furthermore, in A549 lung cells, VerA and AFB1 both provoked a significant increase in micronuclei formation, but the highest levels were seen with 50 µM VerA. nih.gov Conversely, the comet assay in the same cells showed that sterigmatocystin induced the highest DNA damage, followed by this compound B, with VerA showing less damage relative to these compounds. nih.gov
Research indicates that this compound A (VerA) can enhance the toxic effects of Aflatoxin B1 (AFB1) when they are present together. researchgate.netresearchgate.net This interaction is of significant concern as the two mycotoxins often co-contaminate food commodities. anr.fr
A study on human liver cells (HepG2) demonstrated that VerA enhances the genotoxicity of AFB1. inrae.fr The mechanism for this synergistic effect involves the induction of the Aryl hydrocarbon Receptor (AhR) transactivation by VerA. inrae.fr The activation of this pathway can lead to increased metabolic activation of AFB1, thereby amplifying its DNA-damaging potential. researchgate.net When HepG2 cells were exposed to a mixture of AFB1 and 1 µM of VerA, the combined effect on cell viability and genotoxic stress, measured by H2AX phosphorylation, was notable. researchgate.netresearchgate.net These findings suggest that the presence of VerA can increase the health risk associated with AFB1 exposure beyond what would be expected from their individual toxicities. researchgate.net The combination of mycotoxins can lead to different types of interactions, including additive effects (the combined effect equals the sum of individual effects) and synergistic effects (the combined effect is greater than the sum of individual effects). bionte.com
Antimicrobial Activities Attributed to this compound Derivatives
This compound B has demonstrated notable antifungal properties. nih.govresearchgate.net Studies investigating secondary metabolites from the endophytic fungus Aspergillus versicolor identified this compound B as an active compound against the plant pathogenic fungus Colletotrichum musae. nih.govnih.govkoreascience.kr
Specifically, this compound B exhibited clear inhibitory effects on both the mycelial growth and the conidial germination of C. musae. nih.govresearchgate.nettandfonline.com In one study, a filter paper disc diffusion assay showed that this compound B produced a 14.8 mm diameter inhibition zone against the mycelial growth of C. musae. tandfonline.com Furthermore, at a concentration of 100 µg/mL, this compound B was able to completely inhibit the germination of C. musae spores. nih.govtandfonline.com Other related compounds isolated in the same study, such as sterigmatocystin, showed only weak inhibitory effects on mycelial growth and no obvious effect on conidial germination. nih.govtandfonline.com Another this compound derivative, versicone L, also exhibited a broad antifungal spectrum, with prominent inhibitory effects against Botrytis cinerea. acs.org
Table 2: Antifungal Activity of this compound B against Colletotrichum musae
| Activity Assessed | Observation |
|---|---|
| Mycelial Growth Inhibition | Strong antagonistic activity with a 14.8 mm inhibition zone. tandfonline.com |
| Conidial Spore Germination | Complete inhibition at 100 µg/mL. tandfonline.com |
Data sourced from a study on metabolites from Aspergillus versicolor DYSJ3. tandfonline.com
Antibacterial Spectrum and Efficacy of this compound and Related Anthraquinones
This compound, an anthraquinone produced by the fungus Aspergillus versicolor, has demonstrated notable antibacterial properties. ontosight.ai Scientific investigations have revealed its activity against various bacteria, contributing to the broader understanding of anthraquinones as potential antimicrobial agents. ontosight.airsc.org
Research has shown that this compound and its structural analogs, also isolated from Aspergillus species, exhibit a range of antibacterial efficacy. For instance, this compound C has been reported to display selective and potent antibacterial activity against Escherichia coli and Vibrio parahaemolyticus, with a minimum inhibitory concentration (MIC) value of 1.0 μg/mL for both. nih.gov
Studies on other anthraquinones isolated from Aspergillus versicolor have further elucidated the antibacterial potential of this class of compounds. Averantin and nidurufin, for example, have shown activity against several clinically isolated Gram-positive bacterial strains, with MIC values ranging from 0.78 to 6.25 µg/mL. amazonaws.comsemanticscholar.org Another related compound, 8-O-methylthis compound B, displayed antibacterial activity against Staphylococcus aureus with an MIC of 6.25 μg/mL. mdpi.com Similarly, this compound B showed moderate activity against methicillin-resistant S. aureus (MRSA) with an MIC of 12.5 μg/mL. mdpi.com
The antibacterial activity is not limited to this compound and its immediate derivatives. Other anthraquinones from Aspergillus versicolor have also been investigated. For example, one study isolated a novel anthraquinone, 2-(dimethoxymethyl)-1-hydroxyanthracene-9,10-dione, which exhibited strong inhibitory activities against MRSA strains with MIC values of 3.9 and 7.8 μg/mL, and moderate activities against tested Vibrio strains with MICs ranging from 15.6 to 62.5 μg/mL. nih.gov
These findings underscore the potential of this compound and related anthraquinones as a source of new antibacterial compounds. The variations in their chemical structures appear to influence their spectrum and potency of action. rsc.org
Table 1: Antibacterial Activity of this compound and Related Anthraquinones
| Compound | Bacterial Strain(s) | MIC (µg/mL) |
|---|---|---|
| This compound C | Escherichia coli, Vibrio parahaemolyticus | 1.0 nih.gov |
| Averantin | Gram-positive strains | 0.78-6.25 amazonaws.comsemanticscholar.org |
| Nidurufin | Gram-positive strains | 0.78-6.25 amazonaws.comsemanticscholar.org |
| 8-O-methylthis compound B | Staphylococcus aureus | 6.25 mdpi.com |
| This compound B | Methicillin-resistant S. aureus (MRSA) | 12.5 mdpi.com |
| 2-(dimethoxymethyl)-1-hydroxyanthracene-9,10-dione | MRSA | 3.9 - 7.8 nih.gov |
| 2-(dimethoxymethyl)-1-hydroxyanthracene-9,10-dione | Vibrio strains | 15.6 - 62.5 nih.gov |
Molecular Docking Studies for Antimicrobial Target Identification
To elucidate the potential mechanisms of antibacterial action for this compound and related compounds, molecular docking studies have been employed. nih.govnih.gov This computational technique predicts the binding affinity and interaction between a small molecule (ligand), such as an anthraquinone, and a macromolecular target, typically a protein or enzyme essential for bacterial survival. mdpi.commdpi.com
One study involving a novel anthraquinone isolated from Aspergillus versicolor conducted molecular docking to investigate its interaction with two key bacterial enzymes: topoisomerase IV and AmpC β-lactamase. nih.gov These enzymes are crucial for bacterial DNA replication and resistance to β-lactam antibiotics, respectively, making them important targets for antimicrobial drugs. nih.govresearchgate.net The results of the docking studies suggested that the anthraquinone could inhibit these enzymes, providing a potential explanation for its observed antibacterial activity. nih.gov
While specific molecular docking studies focusing solely on the compound "this compound" are not extensively detailed in the provided context, the research on related anthraquinones from A. versicolor highlights the utility of this approach. nih.gov The general principle involves identifying potential protein targets within bacteria and then using computational models to assess how effectively a compound like this compound might bind to and inhibit the function of that protein. nih.govmdpi.com
The targets for such studies are often selected based on their known roles in essential bacterial processes, such as cell wall synthesis, protein synthesis, and nucleic acid synthesis. nih.gov For instance, DNA gyrase and dihydropteroate (B1496061) synthase are other common targets investigated in the development of new antibacterial agents. semanticscholar.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of the target protein, which are crucial for stabilizing the complex and exerting an inhibitory effect. mdpi.comsemanticscholar.org
These in silico approaches are valuable for prioritizing compounds for further experimental testing and for providing insights into the structure-activity relationships that govern their antibacterial effects. rsc.org
Metabolic Transformations of Versicolorin in Biological Systems
Characterization of Phase I Metabolites (e.g., Hydroxylated and Epoxide Forms)
Phase I metabolism typically involves the introduction or exposure of functional groups on a parent compound through oxidation, reduction, or hydrolysis. nih.gov For versicolorin A, in vitro studies utilizing human liver S9 fractions have demonstrated the formation of Phase I metabolites. nih.gov These reactions primarily involve oxidation, resulting in the addition of an oxygen atom.
Detailed analysis using chromatographic and mass-spectrometric data has led to the identification of these oxidized products. nih.gov The primary Phase I transformations suggested for this compound A include hydroxylation and epoxidation. researchgate.net The formation of an epoxide form is of particular toxicological interest, as reactive epoxides are often responsible for the genotoxic and mutagenic effects of related mycotoxins like aflatoxin B1 and sterigmatocystin (B1681140). nih.govresearchgate.net This bioactivation step is a critical event in the toxicity pathway of bisfuranoid mycotoxins. nih.gov
Table 1: Identified and Proposed Phase I Metabolites of this compound A
| Metabolite Class | Specific Transformation | Chemical Moiety Added/Altered |
|---|---|---|
| Oxidized Metabolite | Hydroxylation | Hydroxyl group (-OH) |
This table is based on the characterization of metabolite classes identified in in vitro studies. nih.govresearchgate.net
Identification of Phase II Conjugates (e.g., Glucuronide and Sulfate (B86663) Metabolites)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. uomus.edu.iqreactome.org This process generally increases the water solubility of the xenobiotic, facilitating its excretion and is often considered a detoxification pathway. uomus.edu.iq
Studies on this compound A metabolism have confirmed the involvement of Phase II enzymatic pathways. Following incubation with human liver S9 fractions in the presence of necessary cofactors, both glucuronide and sulfate conjugates of this compound A have been identified. nih.govresearchgate.net
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the this compound A molecule. reactome.orgnih.gov
Sulfation: This reaction involves the transfer of a sulfonate group (SO3-) to the mycotoxin, a reaction catalyzed by sulfotransferases (SULTs). uomus.edu.iq
The formation of these conjugates represents a significant detoxification route for this compound A. nih.gov
Table 2: Identified Phase II Conjugates of this compound A
| Conjugate Type | Endogenous Molecule Added | Enzyme Family |
|---|---|---|
| Glucuronide Conjugate | Glucuronic Acid | UDP-glucuronosyltransferases (UGTs) |
This table summarizes the types of Phase II conjugates of this compound A detected after in vitro incubation with human liver enzymes. nih.govresearchgate.netuomus.edu.iqreactome.org
Enzymatic Systems Catalyzing this compound Biotransformation in Mammalian Cells
The biotransformation of this compound A in mammalian systems is catalyzed by a range of enzymes primarily located in the liver. The use of human liver S9 fractions in metabolic studies allows for the activity of a broad spectrum of both Phase I and Phase II enzymes. nih.gov
The oxidative transformations characteristic of Phase I are predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes are responsible for the hydroxylation and epoxidation of a wide variety of xenobiotics, including mycotoxins. researchgate.net The conversion of this compound A to its epoxide form is consistent with CYP-mediated activity. nih.gov
The Phase II conjugation reactions are catalyzed by transferase enzymes. reactome.org Specifically:
UDP-glucuronosyltransferases (UGTs) are responsible for the formation of glucuronide conjugates. nih.gov
Sulfotransferases (SULTs) catalyze the formation of sulfate conjugates. uomus.edu.iq
Impact of Biotransformation on this compound Activity
The metabolic transformation of this compound A has a dual impact on its biological activity, encompassing both bioactivation and detoxification. nih.govlongdom.org
Bioactivation: The most significant consequence of Phase I metabolism is the potential bioactivation of this compound A into a reactive epoxide metabolite. nih.gov Epoxides are electrophilic molecules that can form covalent adducts with cellular macromolecules, including DNA. This mechanism is the basis for the genotoxicity and mutagenicity observed with structurally similar mycotoxins and is strongly suggested for this compound A. nih.govresearchgate.net
Detoxification: In contrast, Phase II conjugation reactions are primarily a detoxification pathway. The addition of glucuronide or sulfate moieties significantly increases the polarity and water solubility of this compound A, which generally leads to biologically inactive metabolites that are more readily excreted from the body. uomus.edu.iqfrontiersin.org This process serves to terminate or attenuate the toxic potential of the mycotoxin. nih.govresearchgate.net
Therefore, the ultimate toxicity of this compound A in a biological system depends on the balance between Phase I bioactivation and Phase II detoxification pathways.
Table 3: Effect of Biotransformation on this compound A Activity
| Metabolic Pathway | Key Metabolite(s) | Impact on Biological Activity |
|---|---|---|
| Phase I | Epoxide Form | Bioactivation: Increased genotoxicity and mutagenicity. nih.govresearchgate.net |
| Phase II | Glucuronide & Sulfate Conjugates | Detoxification: Increased water solubility, facilitates excretion, and reduces biological activity. nih.govuomus.edu.iq |
Analytical and Detection Methodologies for Versicolorin
Chromatographic Techniques for Versicolorin Quantification (e.g., HPLC, TLC)
Chromatographic methods are fundamental to the separation and quantification of this compound from complex sample matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound. core.ac.uk It offers high resolution and sensitivity, allowing for the separation of this compound from other related mycotoxins and sample components. tricliniclabs.com HPLC systems are often coupled with various detectors, such as ultraviolet (UV) or fluorescence detectors, to enhance selectivity and sensitivity. For instance, a study on the production of this compound A and aflatoxin B1 in pure cultures of Aspergillus parasiticus on white rice utilized HPLC for the quantification of both metabolites, revealing that this compound A could be detected in significant amounts earlier than aflatoxin B1. core.ac.uk The method's accuracy can be validated by comparing results with established standards and through recovery studies in spiked samples. nih.gov
Thin-Layer Chromatography (TLC) provides a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of this compound. fao.org In TLC, a sample extract is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is used to separate the components based on their differential migration. tricliniclabs.com The separated compounds are then visualized, often under UV light, where they may exhibit fluorescence. researchgate.net TLC has been successfully used to detect this compound A in crude extracts of fungal cultures. core.ac.uk While generally less precise than HPLC, modern quantitative TLC (qTLC) methods, when properly validated, can offer reliable quantification. nih.gov
Table 1: Comparison of HPLC and TLC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
|---|---|---|
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column under high pressure. tricliniclabs.com | Separation based on differential migration of analytes on a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase. tricliniclabs.com |
| Quantification | Highly quantitative, precise, and accurate. nih.gov | Primarily qualitative or semi-quantitative; quantitative analysis is possible with densitometry but generally less precise than HPLC. fao.org |
| Sensitivity | High sensitivity, capable of detecting low concentrations. nih.gov | Lower sensitivity compared to HPLC. fao.org |
| Resolution | High resolution, allowing for the separation of complex mixtures. tricliniclabs.com | Lower resolution than HPLC. core.ac.uk |
| Speed | Analysis time can be longer due to column equilibration and run times. nih.gov | Relatively faster for screening multiple samples simultaneously. core.ac.uk |
| Cost | Higher initial instrument cost and operational expenses. core.ac.uk | Lower cost for setup and analysis. fao.org |
| Application | Routine quantitative analysis, research, and quality control. nih.gov | Rapid screening, purity checks, and reaction monitoring. core.ac.ukresearchgate.net |
Mass Spectrometry for this compound and Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its metabolites. researchgate.net When coupled with chromatographic techniques like liquid chromatography (LC-MS), it provides a powerful platform for identifying and quantifying these compounds in complex biological and food matrices. acs.org
The process involves ionizing the this compound molecules and then separating the resulting ions based on their mass-to-charge ratio. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information, aiding in the unequivocal identification of the parent compound and its biotransformation products. researchgate.net
Research has utilized LC-MS/MS to study the metabolism of this compound A. By incubating purified this compound A with human liver S9 fractions, researchers were able to identify a range of phase I (oxidation) and phase II (glucuronide and sulfate (B86663) conjugation) metabolites. researchgate.net This provided the first qualitative description of this compound A's metabolization, suggesting its bioactivation into an epoxide form, a critical step in the toxicity of related mycotoxins like aflatoxin B1. researchgate.net Furthermore, ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) has been employed to develop quantitative methods for aflatoxins and their precursors, including this compound, in the aflatoxin biosynthesis pathway. nih.gov
Development of Aptasensors for Rapid Detection of this compound A
In recent years, there has been growing interest in the development of aptasensors for the rapid and sensitive detection of mycotoxins. nih.gov Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. researchgate.net These aptasensors offer several advantages over traditional analytical methods, including simplicity, speed, and cost-effectiveness. frontiersin.org
While the development of aptasensors for many mycotoxins is well-documented, research specifically targeting this compound A is an emerging area. nih.govfrontiersin.org The principle behind an aptasensor involves immobilizing an aptamer specific to this compound A onto a transducer surface. When the sample containing this compound A is introduced, the aptamer binds to the target molecule, inducing a conformational change that generates a measurable signal (e.g., optical or electrochemical). mdpi.com The development of such a sensor would enable on-site and rapid screening of agricultural commodities for potential aflatoxin contamination at an early stage.
Use of this compound A as an Early Indicator of Aflatoxin Contamination
This compound A is a key intermediate in the biosynthetic pathway of aflatoxin B1 (AFB1), the most potent of the aflatoxins. anr.fr This precursor relationship has led to the investigation of this compound A as a potential early warning biomarker for aflatoxin contamination in food and feed. researchgate.netresearchgate.net The rationale is that this compound A may be present in detectable amounts even before significant levels of aflatoxin B1 have accumulated. nih.govnih.gov
Studies have shown a significant correlation between the levels of this compound A and the subsequent production of aflatoxin B1 in stored grains like corn. nih.gov In some instances, food commodities that tested negative for AFB1 were found to contain significant quantities of this compound A. researchgate.net For example, one study reported that depending on the storage duration, corn grains negative for AFB1 could contain an average of around 60 µg/kg of this compound A. researchgate.net Monitoring the levels and changes in this compound A can indicate the metabolic activity of aflatoxigenic fungi, providing an earlier risk assessment of harmful aflatoxin contamination. nih.gov
Influence of Environmental Factors on this compound A Levels as a Contamination Biomarker
The production of this compound A, and consequently its utility as a contamination biomarker, is significantly influenced by environmental factors. Key parameters that affect fungal growth and mycotoxin biosynthesis include temperature, water activity (a_w), pH, and carbon dioxide levels. oup.comnih.gov
For instance, on polished rice, the expression of genes involved in the later stages of the aflatoxin biosynthesis pathway, which convert this compound A to AFB1, was found to be down-regulated at 37°C compared to 33°C at a water activity of 0.96. oup.com This suggests that under certain temperature conditions, this compound A may accumulate, making it a more prominent indicator of fungal activity. Similarly, studies on stored maize have shown that the production of aflatoxin-related metabolites, including this compound C, is dependent on the interplay between temperature and water activity. mdpi.com At 20°C, the production of these metabolites was minimal across various water activity levels. mdpi.com Understanding these environmental influences is critical for accurately interpreting this compound A levels as a predictive marker for aflatoxin risk in different storage and environmental conditions. researchgate.net
Ecological and Environmental Significance of Versicolorin
Role of Versicolorin as a Fungal Secondary Metabolite in Mycotoxigenesis
This compound is a fungal secondary metabolite, a class of organic compounds that are not essential for the primary growth or reproduction of the fungus but are produced during specific phases of its life cycle, often in response to environmental cues. nih.gov These metabolites can serve various ecological functions, including acting as virulence factors or as chemical defenses. frontiersin.org
In the context of mycotoxigenesis—the process of mycotoxin production by fungi—this compound plays a crucial role as a key intermediate in the biosynthesis of one of the most potent and dangerous groups of mycotoxins: the aflatoxins. anr.fr Specifically, this compound B is converted to this compound A by the enzyme this compound B desaturase. uniprot.org This transformation is a critical step in the complex biochemical pathway that ultimately yields aflatoxin B1 (AFB1), the most toxic and carcinogenic member of the aflatoxin family. anr.fruniprot.org The enzymatic conversion of this compound involves the closure of the bisfuran ring structure, which is essential for the DNA-binding activity and mutagenic nature of aflatoxin B1. uniprot.orgnih.gov Therefore, the synthesis of this compound by fungi such as Aspergillus parasiticus and Aspergillus flavus is a pivotal event leading to the production of highly toxic end-products. nih.govuniprot.org
Environmental Distribution and Prevalence of this compound in Agricultural Commodities
This compound, primarily produced by fungal species of the Aspergillus genus, is found in the environment where these molds proliferate. anr.frpensoft.net Its distribution is closely linked to that of its producers, which are widespread in soil and decaying vegetation and are notorious contaminants of agricultural products. mdpi.com As a precursor to aflatoxins, this compound often co-contaminates the same commodities, particularly in regions with warm and humid climates that favor fungal growth. anr.frnih.gov
Research has detected significant levels of this compound A (VERA) in various foodstuffs. It has been identified in staple commodities such as corn, nuts, groundnuts, and pistachios. researchgate.net In some cases, the concentration of VERA in these products can be substantial. For instance, studies on stored corn have found that even in batches testing negative for aflatoxin B1, significant amounts of VERA were present, with an average level of approximately 60 µg/kg. researchgate.net This highlights its prevalence and potential to accumulate independently or as a precursor before its conversion to aflatoxin is complete. researchgate.net
Table 1: Reported Levels of this compound A in Various Agricultural Commodities This table is interactive. You can sort the columns by clicking on the headers.
| Commodity | Maximum Detected Level (µg/kg) | Average Detected Level (µg/kg) | Source |
|---|---|---|---|
| Nuts | 176 | Not Reported | researchgate.net |
| Groundnuts | 118 | Not Reported | researchgate.net |
Factors Influencing this compound Accumulation in Contaminated Substrates (e.g., Temperature, Water Activity)
The accumulation of this compound in substrates is governed by the same environmental factors that influence the growth and metabolic activity of the producing fungi, primarily species like Aspergillus flavus. redalyc.orgresearchgate.net Among these, temperature and water activity (aw), which measures the availability of water for microbial growth, are considered the most critical. redalyc.orgresearchgate.netnih.gov
Fungal growth and subsequent mycotoxin production are highly sensitive to these abiotic factors. Optimal conditions lead to rapid fungal colonization and can trigger the secondary metabolic pathways responsible for producing toxins like this compound. researchgate.net For Aspergillus flavus, the optimal temperature for growth is generally around 37°C. redalyc.org However, significant growth and toxin production can occur across a broader range, often between 25°C and 40°C. mdpi.comredalyc.org
Water activity is another key determinant. researchgate.net A. flavus requires a minimum water activity to grow, but optimal conditions for both growth and toxin synthesis are found at higher levels, typically 0.95 aw or greater. mdpi.comresearchgate.net The interaction between temperature and water activity is crucial; the ideal combination of these factors creates a high-risk environment for significant this compound accumulation in susceptible crops like maize and peanuts. researchgate.net
Table 2: Environmental Factors Influencing Aspergillus flavus Growth and Toxin Production This table is interactive. You can sort the columns by clicking on the headers.
| Factor | Optimal Range | Favorable Range | Notes | Source |
|---|---|---|---|---|
| Temperature | 34-37°C | 25-40°C | Growth slows significantly at higher temperatures like 42°C. | mdpi.comredalyc.orgresearchgate.net |
| Water Activity (aw) | 0.95 - 0.99 aw | >0.85 aw | A minimum moisture level is required for fungal proliferation. | mdpi.comresearchgate.netresearchgate.net |
Implications for Food and Feed Safety as an Emerging Mycotoxin
This compound is increasingly recognized as an "emerging mycotoxin," a term used for mycotoxins that are not yet routinely monitored or regulated but are being detected more frequently in food and feed. researchgate.netfeedandadditive.com Its implications for safety are twofold: its role as a direct indicator of potential aflatoxin contamination and its own intrinsic toxicity. anr.frresearchgate.net
Because this compound A is a direct precursor in the aflatoxin B1 biosynthetic pathway, its presence in a commodity can serve as an early biomarker for contamination risk. researchgate.net High levels of this compound may indicate that conditions are suitable for aflatoxin production, even if AFB1 itself has not yet reached detectable levels. researchgate.net This makes this compound a potential predictive tool for food safety management.
Furthermore, recent research has demonstrated that this compound is not merely a benign intermediate. Studies have shown that this compound A possesses significant cytotoxic, genotoxic, and mutagenic properties, inducing DNA damage in cell lines. anr.frresearchgate.netdntb.gov.ua The structural similarity between this compound and aflatoxin B1, particularly the bisfuran ring system, suggests a comparable mechanism of toxicity. anr.fr Given its frequent co-occurrence with AFB1 and its own toxic potential, the presence of this compound in food and feed poses a potential health risk to humans and animals that is currently not addressed by existing regulations, solidifying its status as a significant emerging food contaminant. anr.frresearchgate.net
Advanced Research Methodologies and Future Directions in Versicolorin Studies
Application of Omics Technologies for Comprehensive Understanding
Omics technologies, including proteomics, metabolomics, and lipidomics, offer a systems-level view of the complex biological processes involving versicolorin. By simultaneously measuring large sets of molecules like proteins, metabolites, and lipids, researchers can construct detailed models of cellular responses and metabolic pathways. anr.fr This integrated approach is crucial for deciphering the full biological impact of this compound and for identifying novel biomarkers and therapeutic targets. anr.fr
Proteomics, the large-scale study of proteins, is instrumental in identifying and characterizing the enzymes that constitute the this compound biosynthetic pathway. Quantitative proteomic techniques have been applied to compare protein expression between high and low aflatoxin-producing strains of Aspergillus flavus. nih.gov These studies have revealed that many succinylated proteins in the aflatoxin biosynthetic pathway, including key enzymes, were downregulated in low-producing strains, directly impacting synthesis. nih.gov
A critical enzyme, this compound B synthase, which catalyzes the formation of this compound B, has been identified as a key regulatory point. nih.gov Proteomic studies employing site-directed mutagenesis have shown that the succinylation of this compound B synthase is a significant regulatory mechanism affecting not only aflatoxin biosynthesis but also the developmental process of sclerotia in A. flavus. nih.gov Furthermore, proteomic analysis has helped confirm the functionality of enzymes within the pathway, such as the this compound reductase, which is involved in the conversion of this compound A (VerA) to demethylsterigmatocystin. uniprot.orgescholarship.org
| Enzyme | Gene | Function in Pathway | Proteomic Finding | Reference |
|---|---|---|---|---|
| This compound B synthase | vbs (aflK) | Converts versiconal (B1263273) to this compound B | Succinylation level regulates aflatoxin biosynthesis and sclerotia development. | nih.gov |
| This compound reductase | aflM | Involved in the conversion of VerA to demethylsterigmatocystin. | Identified as part of the functional proteome in aflatoxin synthesis. | uniprot.org |
| Cytochrome P450 monooxygenase | aflN | Works with aflM to convert VerA to demethylsterigmatocystin. | Part of the core enzymatic machinery for aflatoxin production. | uniprot.org |
Metabolomics has proven to be a powerful tool for characterizing the metabolic fate of this compound A and identifying previously unknown derivatives. By incubating purified VerA with human liver S9 fractions, researchers have successfully generated and identified a range of metabolites. researchgate.netnih.gov This strategy has provided the first qualitative description of VerA's metabolization products, suggesting the involvement of both Phase I and Phase II enzymes. researchgate.netnih.govresearchgate.net
The identified biotransformation products include hydroxylated and epoxide forms (Phase I metabolism) as well as glucuronide and sulfate (B86663) conjugates (Phase II detoxification). researchgate.netnih.gov The detection of an epoxide form is particularly significant as it suggests a bioactivation mechanism similar to that of the potent carcinogen Aflatoxin B1 (AFB1). researchgate.net Untargeted metabolomics approaches, combined with machine learning, have also been used to identify biomarkers for aflatoxigenic Aspergillus species, with this compound B being identified as having a high correlation with aflatoxin-producing capacity. researchgate.net
| Metabolite Type | Specific Product(s) | Metabolic Phase | Method of Identification | Reference |
|---|---|---|---|---|
| Oxidized Metabolite | Hydroxylated and epoxide derivatives | Phase I | Incubation with human liver S9 fractions, followed by chromatography and mass spectrometry. | researchgate.netnih.gov |
| Conjugated Metabolites | Glucuronide and sulfate metabolites | Phase II | Incubation with human liver S9 fractions, followed by chromatography and mass spectrometry. | researchgate.netnih.gov |
| Biosynthetic Intermediate | This compound B | N/A (Precursor) | Untargeted metabolomics of Aspergillus flavus cultures. | researchgate.net |
Synthetic Biology and Metabolic Engineering for Controlled this compound Production or Pathway Disruption
Synthetic biology and metabolic engineering offer powerful strategies for manipulating the this compound biosynthetic pathway. frontiersin.org These approaches can be used either to increase the yield of this compound for research purposes or to eliminate its production—and that of subsequent aflatoxins—in industrially important fungal strains. researchgate.net
A notable success in this area involves the creation of an engineered, sterigmatocystin-free Aspergillus versicolor strain. researchgate.net By using genome mining to identify biosynthetic gene clusters, researchers were able to silence a key cytochrome P450 coding gene (stc27) through insertional inactivation. researchgate.net This genetic modification successfully blocked the production of the mycotoxin sterigmatocystin (B1681140), a downstream product of the this compound pathway. researchgate.net Conversely, mutant strains of Aspergillus parasiticus deficient in the later stages of aflatoxin production have been developed that accumulate and synthesize this compound A, providing a valuable source of the compound for toxicological studies. acs.org These engineering strategies highlight the potential to redesign fungal metabolic networks for enhanced safety and novel applications. frontiersin.orgresearchgate.net
Investigation of Novel Biological Activities and Targets
While this compound A is primarily known as a mutagenic precursor to AFB1, recent research has uncovered novel biological activities and cellular targets, revealing a more complex toxicological profile. nih.govresearchgate.net Global gene expression analysis in human intestinal cells showed that VerA causes substantial transcriptomic changes, affecting thousands of genes even at low concentrations where AFB1 has little effect. nih.govnih.gov
These transcriptomic studies have identified previously unknown toxic mechanisms. nih.gov VerA was found to induce mitochondrial dysfunction and trigger a type-1 interferon response, which appears to be mediated at least partially by the cGAS-STING signaling pathway. nih.gov Furthermore, VerA alters the expression of genes involved in regulating cell shape, adhesion, and transcription/translation, as well as genes linked to tumor biology. nih.gov Beyond its toxicity, other compounds named this compound or derivatives from the Aspergillus versicolor fungus have shown distinct bioactivities. For instance, a novel sesterterpenoid, also named this compound A, was found to be a potent inhibitor of β-glucuronidase. tandfonline.com Additionally, a derivative of the related compound sterigmatocystin, isolated from A. versicolor, demonstrated an ability to promote angiogenesis in a zebrafish model. scilit.com These findings underscore the importance of continued investigation into the diverse biological effects of this compound and its related metabolites.
Q & A
Basic Research Questions
Q. What is the role of versicolorin A in the aflatoxin B1 biosynthetic pathway, and how can its enzymatic conversion be experimentally validated?
- Methodological Answer : this compound A is a critical intermediate in aflatoxin B1 biosynthesis. To validate its enzymatic conversion, researchers often employ isotopic labeling combined with LC-MS/MS to track metabolic pathways in Aspergillus species . For example, studies using Aspergillus parasiticus mutants deficient in aflM (this compound A dehydrogenase) reveal accumulation of this compound A, confirming its role as a substrate for subsequent oxidation steps .
Q. How can researchers purify this compound A from fungal cultures, and what analytical techniques ensure purity?
- Methodological Answer : Purification involves cultivating Aspergillus versicolor in optimized media (e.g., YES agar), followed by solvent extraction (ethyl acetate) and HPLC fractionation . Purity is validated via LC-MS (mass accuracy < 2 ppm) and NMR spectroscopy (comparison with published spectra). Contaminants like sterigmatocystin must be ruled out using dual-column chromatography .
Q. What experimental designs are suitable for assessing this compound A's mutagenicity in vitro?
- Methodological Answer : Use Ames tests (e.g., Salmonella typhimurium TA98 strain) with metabolic activation (S9 liver homogenate) to detect frameshift mutations. Parallel assays in human peripheral lymphocytes with micronucleus scoring provide eukaryotic validation. Dose-response curves and negative controls (DMSO vehicle) are critical to distinguish baseline mutagenicity .
Advanced Research Questions
Q. How can contradictory data on this compound A's enzymatic kinetics (e.g., Km variability across Aspergillus species) be resolved?
- Methodological Answer : Contradictions may arise from differences in fungal strains or assay conditions (pH, temperature). To standardize results:
- Perform kinetic assays under controlled parameters (e.g., 30°C, pH 7.4).
- Use recombinant enzymes (e.g., aflM expressed in E. coli) to isolate variables .
- Apply Michaelis-Menten modeling with triplicate measurements to calculate mean Km and Vmax ± SEM .
Q. What strategies optimize experimental design for studying this compound A's role in aflatoxin regulation under stress conditions?
- Methodological Answer : Use split-plot factorial designs to test multiple stressors (e.g., oxidative stress, nitrogen limitation). For example:
- Independent variable: Stress type (H₂O₂, hypoxia).
- Dependent variable: this compound A yield (quantified via HPLC).
- Include matched-participant controls (e.g., unstressed cultures) and randomize treatment order to minimize batch effects .
Q. How can researchers address challenges in detecting this compound A in mixed fungal communities?
- Methodological Answer : Combine metagenomic sequencing (targeting afl genes) with UHPLC-HRMS for chemical profiling. Confounders like co-eluting metabolites (e.g., averufin) are resolved using tandem mass spectrometry (MS/MS) with diagnostic ions (e.g., m/z 314 for this compound A) .
Q. What methodologies resolve ambiguities in this compound A's stereochemical configuration during biosynthesis?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IC column) paired with circular dichroism (CD) to determine absolute configuration. Comparative analysis with synthetic standards (e.g., (±)-versicolorin A) validates enantiomeric purity .
Data Analysis and Contradiction Management
Q. How should researchers analyze outliers in this compound A quantification datasets?
- Methodological Answer : Apply Grubbs' test (α = 0.05) to identify statistical outliers. Investigate technical errors (e.g., column degradation in HPLC) or biological variability (e.g., fungal sporulation phase). For biological replicates with consistent outliers, consider strain-specific metabolic adaptations .
Q. What frameworks guide the formulation of hypothesis-driven research questions on this compound A's ecological roles?
- Methodological Answer : Use PICO (Population: Aspergillus spp.; Intervention: Environmental stress; Comparison: Non-toxigenic strains; Outcome: Aflatoxin yield) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Example hypothesis: "Oxidative stress increases this compound A flux via upregulation of aflD" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
